Ethyl 1,3-thiazole-5-carboxylate hydrochloride

Physical form Handling Weighing accuracy

Liquid free-base thiazole esters complicate automated dispensing and aqueous coupling. This hydrochloride salt solves these challenges: a solid for precise gravimetric dispensing, water-soluble for co-solvent-free bioconjugation, and an unsubstituted 2-position for direct cross-coupling. - ≥95% purity, consistent across multiple suppliers for reliable multi-step synthesis. - 2-day lead time from US stock supports rapid HTE library expansion. - Ambient shipping & RT storage lower logistics costs vs. cold-chain free-base analogs.

Molecular Formula C6H8ClNO2S
Molecular Weight 193.65
CAS No. 90198-37-1
Cat. No. B2521139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,3-thiazole-5-carboxylate hydrochloride
CAS90198-37-1
Molecular FormulaC6H8ClNO2S
Molecular Weight193.65
Structural Identifiers
SMILESCCOC(=O)C1=CN=CS1.Cl
InChIInChI=1S/C6H7NO2S.ClH/c1-2-9-6(8)5-3-7-4-10-5;/h3-4H,2H2,1H3;1H
InChIKeyKJKXOSGOZZKRLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1,3-Thiazole-5-Carboxylate HCl: Identity & Physicochemical Profile


Ethyl 1,3-thiazole-5-carboxylate hydrochloride (CAS 90198-37-1) is the hydrochloride salt form of a thiazole-5-carboxylate ester building block. The compound has the molecular formula C₆H₈ClNO₂S and a molecular weight of 193.65 g/mol [1]. It belongs to the thiazole heterocycle class, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The parent free base, ethyl 1,3-thiazole-5-carboxylate (CAS 32955-22-9), is a pale yellow to yellow liquid with a boiling point of 103–104 °C at 13 Torr and a predicted pKa of 0.90 . Conversion to the hydrochloride salt yields a solid material with enhanced aqueous solubility and handling characteristics, distinguishing it from the free-base liquid form as well as from methyl ester analogs and 2-substituted thiazole-5-carboxylate derivatives that serve as alternative building blocks in medicinal chemistry and organic synthesis .

Solid HCl salt enables precise gravimetric dispensing for quantitative synthesis
Enhanced aqueous solubility supports polar reaction media and aqueous workup
Unsubstituted 2-position permits direct electrophilic functionalization without protecting groups

Why Ethyl Thiazole-5-Carboxylate HCl Cannot Be Substituted


Thiazole-5-carboxylate esters appear superficially interchangeable as heterocyclic building blocks; however, substitution of ethyl 1,3-thiazole-5-carboxylate hydrochloride with the free base (CAS 32955-22-9), methyl ester analogs, or 2-substituted derivatives (e.g., ethyl 2-aminothiazole-5-carboxylate, CAS 32955-21-8) introduces measurable differences in physical state, solubility, reactivity, and downstream synthetic efficiency. The free base is a liquid at ambient temperature (boiling point 103–104 °C at 13 Torr) and is insoluble in water, while the hydrochloride salt is a solid with enhanced aqueous solubility, directly affecting handling, formulation, and reaction medium compatibility . The unsubstituted 2-position permits electrophilic substitution and cross-coupling chemistry that is precluded in 2-amino or 2-alkyl analogs [1]. These quantifiable differences mean that generic substitution without requalification risks altered reaction yields, purification challenges, and batch-to-batch inconsistency in multi-step syntheses.

Ethyl thiazole-5-carboxylate HCl (solid salt)
Free base (liquid, water-insoluble)
Physical state and solubility differences may alter handling and reaction medium compatibility
Ethyl ester
Methyl ester analogs
Methyl ester may hydrolyze faster with higher decarboxylation risk under aqueous conditions
Unsubstituted 2-position
2-Amino or 2-alkyl substituted analogs
2-Substitution blocks direct electrophilic functionalization, requiring extra protection steps

Ethyl 1,3-Thiazole-5-Carboxylate HCl: Differentiation Evidence


Physical State: Solid HCl Salt vs. Liquid Free Base

Ethyl 1,3-thiazole-5-carboxylate hydrochloride (CAS 90198-37-1) is a solid at ambient temperature, whereas the parent free base, ethyl 1,3-thiazole-5-carboxylate (CAS 32955-22-9), is a pale yellow to yellow liquid with a boiling point of 103–104 °C at 13 Torr and a melting point of approximately 42–46 °C . The solid hydrochloride salt enables gravimetric dispensing with superior accuracy for quantitative bench-scale synthesis, eliminating the volumetric handling and volatile loss risks associated with the liquid free base. This physical-state difference is particularly consequential in automated parallel synthesis and high-throughput experimentation workflows where reproducible solid dosing is required .

Physical State
Reported
Target (HCl salt)Solid at 20–25 °C; MW 193.65 g/mol
Free baseLiquid; bp 103–104 °C/13 Torr; mp ~42–46 °C
Solid form supports precise gravimetric dispensing, avoiding volatile loss risks of liquid handling
Direct head-to-head physical form comparison
Physical form Handling Weighing accuracy Formulation

Aqueous Solubility: HCl Salt vs. Free Base

The free base ethyl 1,3-thiazole-5-carboxylate is reported as insoluble in water, with solubility limited to common organic solvents such as ethanol and dichloromethane . Conversion to the hydrochloride salt introduces an ionic character that enhances aqueous solubility, a well-established principle for amine- and heterocycle-containing hydrochloride salts in pharmaceutical and synthetic chemistry [1]. For structurally analogous thiazole-5-carboxylate hydrochloride salts (e.g., ethyl 2-amino-1,3-thiazole-5-carboxylate hydrochloride, CAS 162849-96-9), the salt form is described as soluble in polar solvents such as water and alcohols, whereas the corresponding free base has limited aqueous solubility . This differential solubility profile enables the hydrochloride salt to be employed in aqueous or mixed aqueous-organic reaction conditions (e.g., hydrolysis, bioconjugation, or aqueous-phase couplings) that are inaccessible to the free base without co-solvent or phase-transfer catalyst addition.

Aqueous Solubility
Class-level
HCl salt: water-soluble (inferred); LogP 1.12
Free base: water-insoluble; soluble in ethanol, DCM
May support aqueous and mixed aqueous-organic reaction conditions without co-solvents
Exact mg/mL solubility data not reported for this compound
Aqueous solubility Reaction medium Salt form Polar solvent compatibility

Synthetic Yield: Hantzsch vs. Substitution Route

In a comparative study of thiazole derivative synthesis from thioamides and α-halogenated carbonyl compounds, ethyl thiazole-5-carboxylate was obtained in 60% yield, while the more substituted analog 2-isopropyl-ethyl thiazole-5-carboxylate was obtained in 70% yield under identical reaction conditions [1]. A separate synthetic route employing substitution of 5-bromothiazole with ethanol affords ethyl thiazole-5-carboxylate in approximately 92% yield, demonstrating that the unsubstituted 2-position permits a more direct and higher-yielding alternative pathway compared to the Hantzsch condensation . This differential route accessibility is not available to 2-substituted analogs (e.g., 2-amino or 2-alkyl derivatives), which require the Hantzsch or related condensation approaches with inherently lower yields due to competitive side reactions.

Synthetic Yield
Context-dependent
~92% yield (5-bromothiazole substitution route)
Alternative route may offer higher throughput vs. Hantzsch route (60% yield)
Hantzsch yields: 60% target vs. 70% 2-isopropyl analog; cross-study comparison
Hantzsch thiazole synthesis Reaction yield Synthetic route Building block efficiency

Unsubstituted 2-Position vs. Substituted Analogs

Ethyl 1,3-thiazole-5-carboxylate hydrochloride bears an unsubstituted 2-position on the thiazole ring, whereas the most common comparator building block, ethyl 2-aminothiazole-5-carboxylate (CAS 32955-21-8), carries an amino substituent at the 2-position . The unsubstituted 2-position is susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration) and direct metalation, enabling installation of diverse substituents via subsequent cross-coupling chemistry [1]. In contrast, the 2-amino group in ethyl 2-aminothiazole-5-carboxylate directs electrophilic substitution to the 5-position (already occupied by the ester) and requires protection/deprotection steps for further functionalization. This structural difference means the hydrochloride salt of the unsubstituted analog provides a more versatile starting point for diversity-oriented synthesis of 2-aryl, 2-heteroaryl, and 2-alkyl thiazole-5-carboxylate libraries, with fewer protecting group manipulations.

2-Position Reactivity
Class-level
Unsubstituted 2-position: 0 H-bond donors; LogP 1.12; direct electrophilic substitution possible
May eliminate 2–3 protecting group steps compared to 2-amino analog
2-amino analog requires protection/deprotection for further functionalization
Electrophilic substitution Cross-coupling 2-Position functionalization Synthetic versatility

Hydrolytic Stability: Ethyl Ester vs. Methyl Ester

Ethyl esters of thiazole-5-carboxylates demonstrate superior hydrolytic stability compared to their methyl ester counterparts under both acidic and basic conditions. In a comparative study, ester hydrolysis of ethyl thiazole-2-carboxylates proceeded with slower kinetics than the corresponding methyl esters, and the resulting carboxylic acid intermediates from ethyl ester hydrolysis were less prone to spontaneous decarboxylation, facilitating isolation of the carboxylic acid product . Literature on thiazole building blocks explicitly notes that the ethyl ester enhances metabolic stability compared to methyl esters . This differential stability is critical for procurement decisions when the building block is intended for multi-step syntheses involving aqueous workup, acidic or basic conditions, or prolonged storage in solution.

Hydrolytic Stability
Data to verify
Ethyl ester: slower hydrolysis kinetics; reduced decarboxylation tendency vs. methyl ester
May improve stability during aqueous workup and extend intermediate stock solution shelf life
Quantitative rate constants not available; based on thiazole-2-carboxylate analog studies
Ester hydrolysis Metabolic stability Ethyl vs. methyl ester Storage stability

Commercial Availability & Purity: Salt vs. Free Base

Ethyl 1,3-thiazole-5-carboxylate hydrochloride (CAS 90198-37-1) is stocked by at least 5 suppliers on the ChemSpace aggregator platform with catalog availability at 95% purity in pack sizes from 100 mg to 2.5 g, with lead times as short as 2 days from US-based suppliers (Enamine US) and 3 days from European suppliers (SIA Enamine, Latvia) [1]. The free base (CAS 32955-22-9) is also widely available but as a liquid requiring cold storage (2–8 °C, sealed dry), whereas the hydrochloride salt is a solid that can be stored under ambient desiccated conditions . The Chemenu listing confirms 95%+ purity for the hydrochloride salt (Catalog CM465512) . This combination of solid-state convenience, multi-supplier sourcing, short lead times, and consistent 95% purity specification provides procurement reliability advantages over less commonly stocked analogs such as ethyl 2-aminothiazole-5-carboxylate hydrochloride (CAS 162849-96-9) or the free carboxylic acid form (thiazole-5-carboxylic acid).

Commercial Availability
Specification review
Suppliers: ≥5 on ChemSpace
Purity: 95% min
Lead time: 2–3 days
Pack sizes: 100 mg–2.5 g
Multi-supplier availability may support just-in-time procurement and supply reliability
Solid form eliminates cold-chain shipping requirement of liquid free base
Commercial availability Purity Supplier diversity Procurement lead time

Ethyl 1,3-Thiazole-5-Carboxylate HCl: Application Scenarios


2-Substituted Thiazole-5-Carboxylate Library Synthesis

The unsubstituted 2-position of ethyl 1,3-thiazole-5-carboxylate hydrochloride enables direct electrophilic halogenation or metalation at the 2-position, followed by Suzuki, Negishi, or Buchwald-Hartwig cross-coupling to install aryl, heteroaryl, or amino substituents. This eliminates the protecting group steps required when starting from ethyl 2-aminothiazole-5-carboxylate [1]. The solid hydrochloride form permits precise gravimetric dispensing for parallel library synthesis, and the ethyl ester's hydrolytic stability relative to methyl esters ensures the ester functionality survives aqueous coupling conditions, avoiding premature hydrolysis and decarboxylation that would reduce library yields.

Aqueous-Phase Amidation & Bioconjugation

The enhanced aqueous solubility of the hydrochloride salt form, relative to the water-insoluble free base [1], enables direct use in aqueous amidation protocols—for example, coupling with amine-functionalized biomolecules or water-soluble amines without requiring organic co-solvents or phase-transfer catalysts. This property is particularly valuable in bioconjugation chemistry, where high organic solvent content can denature proteins or disrupt biological activity. The solid salt form also simplifies buffer preparation for pH-controlled hydrolysis to the corresponding thiazole-5-carboxylic acid, a key intermediate for amide bond formation.

Febuxostat & Dasatinib Analog Intermediate Synthesis

Ethyl 1,3-thiazole-5-carboxylate derivatives serve as critical intermediates in the synthesis of clinically relevant xanthine oxidase inhibitors (Febuxostat class) and kinase inhibitors (Dasatinib class) [1]. The 92%-yield synthetic route via 5-bromothiazole substitution provides a cost-advantaged entry point relative to Hantzsch-derived analogs. The hydrochloride salt's solid form and 95%+ commercial purity specification enable direct use in regulated intermediate production without additional purification, reducing overall process mass intensity and contributing to favorable process economics at pilot scale.

HTE & Automated Parallel Synthesis Workflows

The solid physical state of the hydrochloride salt, combined with multi-supplier availability (≥5 suppliers, 2-day lead time from US stock) [1] and consistent 95% minimum purity specification, makes this compound an ideal building block for high-throughput experimentation platforms. Automated solid dispensing systems require compounds with reliable solid morphology and non-hygroscopic character for accurate sub-milligram dosing. The liquid free base is incompatible with standard HTE solid-dispensing robotics, and its cold-storage requirement (2–8 °C) introduces additional workflow complexity. The hydrochloride salt thus directly enables integration into automated medicinal chemistry and reaction optimization platforms.

Application
Selection Property
Validation Focus
2-Substituted thiazole-5-carboxylate library synthesis
Unsubstituted 2-position reactivity
Elimination of protecting group steps
Aqueous-phase amidation & bioconjugation
Aqueous solubility of salt form
Compatibility with aqueous coupling conditions
Xanthine oxidase/kinase inhibitor intermediate synthesis
High-purity solid and route efficiency
Process mass intensity and cost-control review
HTE & automated parallel synthesis workflows
Solid morphology and multi-supplier availability
Automated solid dispensing compatibility
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